Tetraisopropyl orthosilicate

概述

描述

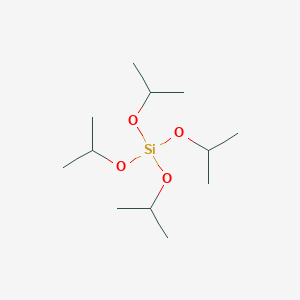

Tetraisopropyl orthosilicate (TiPOS, CAS 1992-48-9) is an organosilicon compound with the molecular formula C₁₂H₂₈O₄Si and a molecular weight of 264.43 g/mol . Key physical properties include a boiling point of 185°C, density of 0.88 g/mL, and a refractive index of 1.3895. It is highly sensitive to hydrolysis (rated 7 on the reactivity scale), reacting slowly with water/moisture to form silanol intermediates . TiPOS is widely used as a silica precursor in sol-gel synthesis, catalysis, and materials science, particularly in scenarios requiring controlled hydrolysis kinetics due to its sterically bulky isopropyl groups .

准备方法

Synthetic Routes and Reaction Conditions: Tetraisopropyl orthosilicate can be synthesized through the reaction of silicon tetrachloride with isopropyl alcohol. The reaction typically occurs in the presence of a catalyst, such as copper(I) chloride, under controlled temperature and pressure conditions. The general reaction is as follows:

SiCl4+4C3H7OH→Si(OC3H7)4+4HCl

Industrial Production Methods: In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction is carried out in an autoclave at elevated temperatures (around 270°C) and pressures to ensure high yield and purity .

化学反应分析

Types of Reactions: Tetraisopropyl orthosilicate undergoes various chemical reactions, including hydrolysis, condensation, and polymerization.

-

Hydrolysis: When exposed to moisture, this compound hydrolyzes to form silicon dioxide and isopropyl alcohol.

Si(OC3H7)4+4H2O→SiO2+4C3H7OH

-

Condensation: The hydrolysis product, silicon dioxide, can further undergo condensation reactions to form larger silica networks.

Common Reagents and Conditions: Common reagents used in reactions with this compound include water (for hydrolysis), acids or bases (to catalyze hydrolysis and condensation), and organic solvents (to control reaction rates and solubility).

Major Products: The primary product of hydrolysis is silicon dioxide (silica), which is widely used in various industrial applications .

科学研究应用

Material Science Applications

1.1. Sol-Gel Process

TIPOS is utilized in the sol-gel process to create silica-based materials. This method allows for the production of thin films and coatings with enhanced mechanical properties and thermal resistance. For instance, TIPOS can be hydrolyzed to form silica networks that are crucial in producing optical fibers and coatings for electronic devices.

Case Study: Optical Coatings

In a study on optical coatings, TIPOS was used to enhance the durability and transparency of films applied to glass substrates. The resulting coatings exhibited improved scratch resistance and hydrophobic properties compared to traditional methods using tetraethyl orthosilicate (TEOS) .

1.2. Composite Materials

TIPOS is also employed in the development of composite materials, particularly in wood modification processes. By integrating TIPOS into wood surfaces through the sol-gel technique, researchers have created wood-inorganic composites that exhibit enhanced durability and resistance to environmental degradation.

Data Table: Properties of Wood-Inorganic Composites

| Property | Control Sample | TIPOS Modified Sample |

|---|---|---|

| Water Absorption (%) | 25 | 10 |

| Bending Strength (MPa) | 40 | 60 |

| Surface Hardness (Shore D) | 30 | 50 |

Chemical Synthesis Applications

2.1. Esterification Reactions

TIPOS has emerged as an effective reagent for esterification reactions involving phosphoric and phosphonic acids. In recent studies, it has been shown to facilitate the direct esterification of these acids, leading to the formation of valuable phosphorus-containing chemicals.

Case Study: Direct Esterification

A significant study demonstrated that TIPOS could be used in a one-step esterification of phosphoric acid, yielding triesters with high efficiency (up to 85% yield). This method represents a more sustainable approach to synthesizing phosphorus compounds from waste materials .

Data Table: Esterification Yields with TIPOS

| Reactant | Yield (%) |

|---|---|

| Phosphoric Acid | 85 |

| Phosphonic Acid | 78 |

| Phosphinic Acid | 70 |

Environmental Technology Applications

3.1. Waste Treatment

TIPOS has potential applications in environmental remediation, particularly in the treatment of wastewater containing heavy metals. Its ability to form stable silicate gels can encapsulate metal ions, thus reducing their bioavailability.

Case Study: Heavy Metal Encapsulation

Research indicated that using TIPOS in wastewater treatment led to a significant reduction in lead and cadmium concentrations by forming silicate complexes that precipitated these metals from solution .

作用机制

The mechanism of action of tetraisopropyl orthosilicate primarily involves its hydrolysis and condensation reactions. Upon exposure to moisture, it hydrolyzes to form silicon dioxide and isopropyl alcohol. The silicon dioxide can then undergo further condensation to form larger silica networks. These reactions are crucial for its applications in creating silica-based materials and coatings .

相似化合物的比较

Comparison with Similar Alkyl Orthosilicates

Orthosilicates with varying alkyl chains exhibit distinct physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Comparative Analysis of Alkyl Orthosilicates

| Property | Tetramethyl Orthosilicate (TMOS) | Tetraethyl Orthosilicate (TEOS) | Tetraisopropyl Orthosilicate (TiPOS) | Tetrabutyl Orthosilicate (TBOS) |

|---|---|---|---|---|

| Molecular Formula | C₄H₁₂O₄Si | C₈H₂₀O₄Si | C₁₂H₂₈O₄Si | C₁₆H₃₆O₄Si |

| Molecular Weight | 152.22 g/mol | 208.33 g/mol | 264.43 g/mol | 320.54 g/mol |

| Boiling Point | 121–122°C | 168°C | 185°C | 275°C |

| Density | 1.023 g/mL | 0.933 g/mL | 0.88 g/mL | 0.899 g/mL |

| Hydrolysis Rate | Fast | Moderate | Slow | Very Slow |

| Steric Hindrance | Low | Moderate | High | Very High |

| Common Applications | Rapid silica gel formation | Stöber silica particles, coatings | Controlled co-condensation reactions | Specialty polymers, slow sol-gel processes |

Key Findings

Hydrolysis Reactivity :

- TMOS hydrolyzes rapidly due to small methyl groups, making it suitable for quick gelation .

- TEOS balances moderate hydrolysis and cost-effectiveness, dominating industrial silica synthesis (e.g., catalysts, coatings) .

- TiPOS and TBOS exhibit slower hydrolysis due to bulky alkyl chains, ideal for templated materials (e.g., Ti-SBA-15) and hybrid composites where gradual condensation is critical .

Steric Effects :

- The isopropyl groups in TiPOS hinder nucleophilic attacks on silicon, stabilizing intermediates in reactions with phosphonic acids (e.g., forming triisopropoxysilyl phosphinates) .

- TBOS’s butyl chains further reduce reactivity, favoring applications in hydrophobic coatings .

Thermal and Physical Properties :

- Longer alkyl chains increase boiling points and molecular weights but reduce density (except TBOS, which has higher density than TiPOS due to packing efficiency) .

- TiPOS’s lower density (0.88 g/mL) vs. TEOS (0.933 g/mL) may influence solvent compatibility in mixed-precursor systems .

Safety and Handling :

- TEOS has established exposure limits (NIOSH: 10 ppm TWA) due to volatility . TiPOS’s higher molecular weight likely reduces vapor pressure, enhancing handling safety .

生物活性

Tetraisopropyl orthosilicate (TIPS) is a silicate compound that has garnered attention for its potential biological applications, particularly in the fields of biomaterials and drug delivery systems. This article explores its biological activity, focusing on its synthesis, hydrolysis behavior, and interactions with biological systems.

Overview of this compound

This compound is an organosilicate compound with the formula . It is commonly used in sol-gel processes for the synthesis of silica-based materials. Its unique chemical properties allow for the formation of siloxane networks, which are crucial in various biomedical applications.

Synthesis and Hydrolysis Characteristics

The hydrolysis of this compound is a key reaction that influences its biological activity. The hydrolysis process involves the breakdown of the alkoxy groups to form silanol groups, which subsequently condense to form siloxane bonds. The rate of hydrolysis can be influenced by several factors, including pH and temperature.

Hydrolysis Rates

The hydrolysis rates of this compound have been studied extensively. Below is a table summarizing the observed hydrolysis rates under different conditions:

| Condition | Hydrolysis Rate (k) | Reference |

|---|---|---|

| Acidic Conditions | 2.07 (relative to TEOS) | |

| Neutral Conditions | Variable | |

| Alkaline Conditions | Enhanced |

These rates indicate that TIPS can be effectively utilized in environments where controlled release of silica is desired.

Drug Delivery Systems

This compound has been investigated as a potential carrier for drug delivery due to its ability to form porous silica structures that can encapsulate therapeutic agents. The controlled release properties make it suitable for sustained drug delivery applications.

Case Study: Silica Nanoparticles for Drug Delivery

A study demonstrated the use of TIPS-derived silica nanoparticles for delivering anti-cancer drugs. The nanoparticles exhibited:

- High surface area : Facilitating drug loading.

- Controlled release : Maintaining therapeutic levels over extended periods.

- Biocompatibility : Minimal cytotoxicity observed in vitro.

The results indicated that TIPS could enhance the efficacy and safety profile of chemotherapeutic agents .

Biocompatibility and Cytotoxicity

Research on the cytotoxic effects of this compound has shown promising results. In various studies, TIPS demonstrated low toxicity levels when tested on human cell lines, making it a viable candidate for biomedical applications.

Cytotoxicity Data

These findings suggest that TIPS can be safely incorporated into biomaterials without significantly compromising cell viability.

The biological activity of this compound is believed to be linked to its ability to catalyze silica polymerization in biological systems. This process may involve interactions with proteins such as silicateins, which play a role in biosilicification.

Key Mechanisms Identified:

常见问题

Basic Research Questions

Q. What are the key differences in the hydrolysis and condensation mechanisms of TiPOS under acidic versus basic conditions?

- Methodological Answer : The sol-gel process of TiPOS involves hydrolysis followed by condensation. Under acidic conditions , the mechanism proceeds via protonation of alkoxy groups (O–R), leading to slower hydrolysis and denser silica networks due to controlled oligomerization . In contrast, basic conditions promote direct nucleophilic attack by hydroxide ions on the silicon atom, resulting in rapid hydrolysis and less dense, more porous structures . Adjusting pH is critical for tailoring pore size and surface area in mesoporous materials.

Q. How is TiPOS used to synthesize titanium-incorporated mesoporous silica catalysts (e.g., Ti-SBA-15)?

- Methodological Answer : Ti-SBA-15 synthesis involves co-condensation of TiPOS with tetraethyl orthosilicate (TEOS) using Pluronic P123 as a template. Key steps:

- Dissolve P123 in acidic ethanol/water.

- Add TEOS and TiPOS dropwise at a controlled Ti:Si molar ratio (e.g., 1:20) to ensure uniform titanium incorporation .

- Age the gel at 40°C for 24 hours, then calcine at 550°C to remove the template .

Characterization via XRD (to confirm mesostructure) and UV-vis (to verify tetrahedral Ti⁴⁺ coordination) is essential .

Q. What factors influence the stability of TiPOS during storage and handling in laboratory settings?

- Methodological Answer : TiPOS is moisture-sensitive (hydrolysis sensitivity rating: 7/10) . To prevent premature hydrolysis:

- Store under inert gas (N₂ or Ar) in sealed containers.

- Use anhydrous solvents (e.g., ethanol, isopropanol) during synthesis.

- Avoid prolonged exposure to humid environments (<40% relative humidity recommended) .

Advanced Research Questions

Q. How does the Ti:Si molar ratio in TiPOS-based titanosilicates affect ion-exchange selectivity (e.g., for Sr²⁺, Cs⁺, Co²⁺)?

- Methodological Answer :

A 1:1 Ti:Si ratio in sodium titanosilicate synthesis (using TiPOS and TEOS) enhances selectivity for Sr²⁺ over Cs⁺ due to optimized pore geometry and charge density. The selectivity coefficient () is calculated as:

Higher crystallinity (confirmed by XRD) improves selectivity by reducing non-selective amorphous phases . Contradictions arise in studies using >1:1 ratios, where excess Ti may block ion-exchange sites .

Q. What strategies mitigate phase segregation when co-condensing TiPOS with other metal alkoxides (e.g., Zr, Nb)?

- Methodological Answer : Phase segregation in mixed-metal silica matrices (e.g., Ti-Zr-SBA-15) is minimized by:

- Pre-hydrolyzing slower-reacting alkoxides (e.g., zirconium n-propoxide) before adding TiPOS .

- Using chelating agents (e.g., acetylacetone) to stabilize metal precursors.

- Monitoring reaction kinetics via FTIR to ensure synchronous condensation of Si–O–M bonds .

Q. How does TiPOS enhance photocatalytic activity in TiO₂@SiO₂ nanocomposites?

- Methodological Answer : TiPOS serves as a silica source to encapsulate TiO₂ nanoparticles, preventing aggregation and enhancing UV stability. Synthesis steps:

- Hydrolyze TiPOS in ethanol/ammonia to form SiO₂ shells.

- Embed pre-synthesized TiO₂ cores via sol-gel deposition.

- Calcinate at 500°C to form crystallized anatase TiO₂@SiO₂.

Enhanced charge separation (confirmed by PL spectroscopy) and surface hydroxyl groups (via IR) improve H₂ generation rates in photocatalytic assays .

Q. Data Contradiction Analysis

Q. Why do studies report conflicting optimal TiPOS concentrations for mesoporous silica synthesis?

- Resolution : Discrepancies arise from differences in hydrolysis rates and solvent systems. For example:

- In aqueous ethanol, >10 mol% TiPOS causes rapid gelation and pore collapse .

- In non-polar solvents (e.g., hexane), higher TiPOS concentrations (up to 15 mol%) yield stable mesophases due to slower hydrolysis .

Researchers must standardize solvent polarity and stirring rates to reconcile results.

Q. Method Optimization

Q. How can in situ FTIR spectroscopy be used to monitor TiPOS condensation kinetics?

- Methodological Answer :

- Track the disappearance of Si–O–C (isopropoxy) peaks at 950–1100 cm⁻¹ and emergence of Si–O–Si bridges at 1050–1200 cm⁻¹ .

- Correlate peak intensity ratios with gelation time to optimize catalyst addition (e.g., NH₄OH) for controlled network formation .

Q. Characterization Techniques

- XRD : Confirm mesostructure (e.g., hexagonal symmetry in SBA-15) .

- N₂ physisorption : Determine surface area (BET) and pore size distribution (BJH method) .

- UV-vis DRS : Identify tetrahedral Ti⁴⁺ sites (absorption edge ~220 nm) .

属性

IUPAC Name |

tetrapropan-2-yl silicate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28O4Si/c1-9(2)13-17(14-10(3)4,15-11(5)6)16-12(7)8/h9-12H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEKXCXHTXJYAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O[Si](OC(C)C)(OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062100 | |

| Record name | Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1992-48-9 | |

| Record name | Tetraisopropoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1992-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraisopropoxysilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001992489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraisopropoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H4SiO4), tetrakis(1-methylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrakis(1-methylethyl) orthosilicate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAISOPROPOXYSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR8KE994HL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。